Akt-IN-8

AKT2 inhibition pan-AKT inhibitor kinase selectivity

Researchers requiring comprehensive AKT pathway blockade face inconsistent isoform inhibition with many commercial inhibitors (e.g., MK-2206 shows 65 nM AKT3 IC50). Akt-IN-8 solves this as an ATP-competitive pan-AKT inhibitor with balanced potency across all three isoforms. - AKT1 IC50 = 4.46 nM, AKT2 = 2.44 nM, AKT3 = 9.47 nM - Superior AKT2 potency versus Ipatasertib (18 nM) and Capivasertib (7-8 nM) - Uniform target engagement avoids isoform-specific signaling escape

Molecular Formula C22H25ClN6O3
Molecular Weight 456.9 g/mol
Cat. No. B12401752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-8
Molecular FormulaC22H25ClN6O3
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5
InChIInChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1
InChIKeyAWLFPOHXSPBHQB-PONJGIIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt-IN-8: Potent Pan-AKT Inhibitor


Akt-IN-8 (CAS: 2654026-13-6) is a potent, ATP-competitive pan-AKT inhibitor with the molecular formula C22H25ClN6O3 and a molecular weight of 456.93 . It exhibits sub-nanomolar inhibitory activity against all three AKT isoforms (AKT1, AKT2, AKT3), as determined by in vitro biochemical assays [1].

Workflow Pan-AKT pathway inhibition studies
Mechanism ATP-competitive active-site inhibitor
Isoform Coverage Balanced AKT1, AKT2, AKT3 profile

Akt-IN-8: AKT Inhibitor Selectivity


AKT inhibitors exhibit divergent isoform selectivity, binding modes, and off-target kinase inhibition profiles that directly impact experimental interpretation. Akt-IN-8 demonstrates a unique balance of potency across AKT1, AKT2, and AKT3 isoforms , differing from allosteric inhibitors like MK-2206 which exhibit weaker AKT3 inhibition, and from clinical-stage ATP-competitive inhibitors like Ipatasertib and Capivasertib which show distinct isoform selectivity fingerprints [1]. Interchanging AKT inhibitors without understanding these quantitative differences introduces uncontrolled variables in signaling pathway analysis.

Isoform selectivity AKT inhibitor isoform fingerprints differ; pan-AKT balance may not transfer directly between compounds.
Binding mechanism ATP-competitive vs. allosteric modes alter inhibition kinetics and conformational dependence.
Off-target profile Kinase selectivity profiles vary; off-target effects may affect pathway interpretation and require review.

Akt-IN-8: Isoform Potency and Selectivity


AKT2 Potency vs MK-2206 and Ipatasertib

Akt-IN-8 demonstrates an IC50 of 2.44 nM for AKT2, which is 5-fold more potent than MK-2206 (IC50 = 12 nM) and 7.4-fold more potent than Ipatasertib (IC50 = 18 nM) .

AKT2 Potency Comparison
Cross-study comparable
IC50 2.44 nM (Akt-IN-8)
5-fold vs MK-2206 (12 nM)
7.4-fold vs Ipatasertib (18 nM)
Supports AKT2-focused pathway-inhibition assay context
In vitro biochemical kinase assay; cross-study comparison
AKT2 inhibition pan-AKT inhibitor kinase selectivity

Balanced Pan-AKT Inhibition vs MK-2206

Akt-IN-8 inhibits all three AKT isoforms with IC50 values of 4.46 nM (AKT1), 2.44 nM (AKT2), and 9.47 nM (AKT3) [1]. In contrast, the allosteric inhibitor MK-2206 exhibits a pronounced isoform selectivity profile with IC50 values of 8 nM (AKT1), 12 nM (AKT2), and 65 nM (AKT3) [2], representing a 7-fold weaker inhibition of AKT3 relative to Akt-IN-8.

Pan-AKT Isoform Profile
Cross-study comparable
Akt-IN-8: AKT1 4.46, AKT2 2.44, AKT3 9.47 nM
MK-2206: AKT1 8, AKT2 12, AKT3 65 nM
~7-fold AKT3 difference
Balanced isoform coverage supports pan-AKT pathway interrogation
Allosteric inhibitor MK-2206 shows weaker AKT3 inhibition
pan-AKT inhibitor isoform selectivity allosteric inhibitor comparison

AKT2 Bias and Potency vs Capivasertib

Akt-IN-8 exhibits an IC50 of 2.44 nM for AKT2, which is 3.3-fold more potent than Capivasertib (AZD5363), which has reported IC50 values of 7-8 nM for AKT2 .

AKT2 Inhibition vs Capivasertib
Cross-study comparable
IC50 2.44 nM vs 7-8 nM
3.3-fold difference
AKT2 potency context for AKT2-dependent phenotype studies
Cell-free biochemical assay; Capivasertib data from literature
AKT2 selective inhibitor kinase inhibitor comparison cancer cell signaling

AKT1/AKT2 Selectivity vs Afuresertib

Akt-IN-8 exhibits a balanced potency profile across AKT1 (IC50 = 4.46 nM) and AKT2 (IC50 = 2.44 nM) , whereas Afuresertib (GSK2110183) demonstrates extreme AKT1 bias with Ki values of 0.08 nM (AKT1), 2 nM (AKT2), and 2.6 nM (AKT3) — a 25-fold selectivity window between AKT1 and AKT2.

Isoform Selectivity Fingerprint
Cross-study comparable
Akt-IN-8: AKT1/AKT2 ratio ~1.8
Afuresertib: AKT1/AKT2 ratio ~25
25-fold AKT1 preference for Afuresertib
Distinct selectivity profiles dictate experimental utility: pan-AKT vs AKT1-specific
Ki vs IC50 comparison; cross-study interpretation
AKT isoform selectivity kinase profiling ATP-competitive inhibitor

Pan-AKT Potency vs Uprosertib

Akt-IN-8 demonstrates low nanomolar IC50 values (4.46, 2.44, 9.47 nM) against all three AKT isoforms , whereas Uprosertib (GSK2141795) is substantially less potent with IC50 values of 180 nM (AKT1), 328 nM (AKT2), and 38 nM (AKT3) [1].

Pan-AKT Potency vs Uprosertib
Cross-study comparable
Akt-IN-8 IC50: 4.46, 2.44, 9.47 nM
Uprosertib IC50: 180, 328, 38 nM
40×, 134×, 4× differences
Substantially higher biochemical potency across isoforms; lower concentrations for target engagement
In vitro biochemical assay; Uprosertib data from supplier
pan-AKT inhibition kinase potency comparative pharmacology

ATP-Competitive vs Allosteric Mechanism

Akt-IN-8 acts as an ATP-competitive inhibitor , directly targeting the kinase active site. This contrasts with allosteric inhibitors such as MK-2206, which bind to the pleckstrin homology (PH) domain and require the inactive conformation of AKT [1].

Inhibition Mechanism
Class-level inference
ATP-competitive (active site) vs allosteric (PH domain)
Direct, concentration-dependent inhibition independent of AKT conformation
Mechanism inferred from class; review for specific assay design
ATP-competitive inhibitor allosteric inhibitor mechanism of action

Akt-IN-8: Research Applications


Pan-AKT Inhibition in Cancer Cell Lines

Akt-IN-8 is optimally suited for studies requiring uniform inhibition of all three AKT isoforms. Its balanced potency profile (AKT1 IC50 = 4.46 nM, AKT2 IC50 = 2.44 nM, AKT3 IC50 = 9.47 nM) ensures comprehensive pathway suppression without isoform-specific escape mechanisms, making it preferable over MK-2206 (which poorly inhibits AKT3 with IC50 = 65 nM) [1].

AKT2-Driven Cancer and Metabolic Signaling

For research focused on AKT2-driven phenotypes, such as certain breast and colorectal cancers or insulin signaling pathway studies, Akt-IN-8 offers superior potency (AKT2 IC50 = 2.44 nM) compared to alternatives like Ipatasertib (IC50 = 18 nM) and Capivasertib (IC50 = 7-8 nM) [1], enabling effective target engagement at lower compound concentrations.

ATP-Competitive Inhibition for Mechanistic Studies

Akt-IN-8 acts as an ATP-competitive inhibitor , providing direct and concentration-dependent inhibition suitable for experiments where precise control over target engagement is required. This mechanism avoids the conformational dependence associated with allosteric inhibitors like MK-2206 [1], ensuring predictable pharmacology across different cellular contexts.

Kinase Profiling and Isoform Selectivity

Akt-IN-8 serves as a reference ATP-competitive pan-AKT inhibitor with a distinct selectivity fingerprint (balanced AKT1/AKT2 inhibition with moderate AKT3 activity) , contrasting sharply with AKT1-biased inhibitors like Afuresertib (25-fold AKT1 preference) [1]. This makes it an essential comparator for structure-activity relationship studies and kinase selectivity panel screening.

Application
Selection Property
Validation Focus
Pan-AKT pathway studies
Balanced isoform inhibition profile (ATP-competitive)
Verify uniform AKT1/2/3 target engagement across cell models
AKT2-driven cancer/metabolic signaling research
Reported AKT2 inhibition context
Confirm AKT2 target engagement in AKT2-dependent models
Mechanistic pathway studies
ATP-competitive active-site binding
Assess concentration-dependent inhibition independent of AKT conformation
Kinase selectivity profiling / SAR
Distinct isoform selectivity fingerprint
Profile off-target kinase activity and compare to AKT1-biased inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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